molecular formula C10H12N4S B1506107 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol CAS No. 90871-44-6

4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

Cat. No. B1506107
CAS RN: 90871-44-6
M. Wt: 220.3 g/mol
InChI Key: CZLLKDKCZOQTIG-UHFFFAOYSA-N
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Description

“4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C10H12N4S . It has a molecular weight of 220.3 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N4S/c1-2-7-14-9(12-13-10(14)15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is solid at room temperature . Its predicted properties include a melting point of 178.56°C, a boiling point of 323.6°C at 760 mmHg, a density of 1.3 g/cm3, and a refractive index of n20D 1.68 .

Scientific Research Applications

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard . Its structural specificity and purity make it an excellent candidate for validating analytical methods in drug development and quality control processes.

Neuroprotective Agent Research

Research has explored derivatives of the triazole class for their neuroprotective properties . Compounds like 4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol are investigated for their potential to inhibit protein aggregation, a process implicated in neurodegenerative diseases.

Anticancer Agent Synthesis

Triazole derivatives are being synthesized and evaluated for their selectivity and efficacy against cancer cell lines . This compound’s framework is part of ongoing research to develop new anticancer agents.

Material Science

In material science, this compound’s derivatives are used to create metal-organic frameworks (MOFs). These MOFs have applications in gas storage, catalysis, and as sensors due to their porous structures .

Environmental Science

The triazole ring is a component in various chemical compounds used for environmental remediation. Its derivatives can be part of catalysts or absorbents designed to capture and break down pollutants .

Biochemistry

In biochemistry, the compound serves as a building block for designing probes and assays. For instance, triazole-thiol derivatives are used in designing surface-enhanced Raman scattering (SERS) based probes for detecting biomarkers .

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-propyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-2-6-14-9(12-13-10(14)15)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLLKDKCZOQTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650855
Record name 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-5-pyridin-3-YL-4H-1,2,4-triazole-3-thiol

CAS RN

90871-44-6
Record name 4-Propyl-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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